molecular formula C24H26O5 B2870445 2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid CAS No. 694487-57-5

2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid

Cat. No. B2870445
CAS RN: 694487-57-5
M. Wt: 394.467
InChI Key: IRPOXEWPNXKWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid is a chemical compound that belongs to the class of chromen-2-one derivatives. It is commonly known as TUDCA, which stands for Tauroursodeoxycholic acid. TUDCA has been the subject of numerous scientific studies due to its potential therapeutic benefits in various diseases. In

Scientific Research Applications

TUDCA has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to have anti-inflammatory, anti-apoptotic, and antioxidant properties, which make it a promising candidate for the treatment of liver, neurodegenerative, and metabolic disorders.
Liver Diseases: TUDCA has been shown to have hepatoprotective effects in various liver diseases, including cholestasis, non-alcoholic fatty liver disease, and liver fibrosis. It has been shown to reduce liver damage and improve liver function by reducing inflammation and oxidative stress.
Neurodegenerative Diseases: TUDCA has been shown to have neuroprotective effects in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been shown to reduce neuronal damage and improve cognitive function by reducing inflammation and oxidative stress.
Metabolic Disorders: TUDCA has been shown to have metabolic benefits in various metabolic disorders, including obesity, diabetes, and insulin resistance. It has been shown to improve glucose metabolism and insulin sensitivity by reducing inflammation and oxidative stress.

Mechanism of Action

TUDCA exerts its therapeutic effects by modulating various cellular pathways. It has been shown to activate the ERK and AKT signaling pathways, which are involved in cell survival and proliferation. It has also been shown to inhibit the JNK and NF-κB signaling pathways, which are involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
TUDCA has been shown to have various biochemical and physiological effects in different tissues and organs.
Liver: TUDCA has been shown to reduce liver damage and improve liver function by reducing inflammation and oxidative stress. It has also been shown to increase the expression of bile acid transporters and promote bile acid secretion.
Brain: TUDCA has been shown to reduce neuronal damage and improve cognitive function by reducing inflammation and oxidative stress. It has also been shown to increase the expression of neurotrophic factors and promote neuronal survival.
Adipose Tissue: TUDCA has been shown to improve glucose metabolism and insulin sensitivity by reducing inflammation and oxidative stress. It has also been shown to increase the expression of adiponectin, which is involved in glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

TUDCA has several advantages and limitations for lab experiments.
Advantages: TUDCA is a stable compound that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its therapeutic potential has been demonstrated in various disease models.
Limitations: TUDCA has poor solubility in water, which limits its bioavailability and therapeutic efficacy. It also has a short half-life in vivo, which requires frequent dosing or sustained release formulations.

Future Directions

TUDCA has several potential future directions for research.
Liver Diseases: TUDCA has the potential to be developed as a therapeutic agent for various liver diseases, including cholestasis, non-alcoholic fatty liver disease, and liver fibrosis. Future research should focus on optimizing its dosing and delivery methods to improve its efficacy and reduce its side effects.
Neurodegenerative Diseases: TUDCA has the potential to be developed as a therapeutic agent for various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Future research should focus on identifying the optimal dose and treatment duration to maximize its neuroprotective effects.
Metabolic Disorders: TUDCA has the potential to be developed as a therapeutic agent for various metabolic disorders, including obesity, diabetes, and insulin resistance. Future research should focus on identifying the optimal dosing and delivery methods to improve its metabolic benefits.
Conclusion:
In conclusion, TUDCA is a promising compound that has potential therapeutic benefits in various diseases. Its anti-inflammatory, anti-apoptotic, and antioxidant properties make it a promising candidate for the treatment of liver, neurodegenerative, and metabolic disorders. Future research should focus on optimizing its dosing and delivery methods to improve its efficacy and reduce its side effects.

Synthesis Methods

TUDCA can be synthesized by the reaction of taurine with ursodeoxycholic acid. The reaction involves the use of a Lewis acid catalyst, such as boron trifluoride, and a solvent, such as dichloromethane. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of TUDCA is typically around 50-60%.

properties

IUPAC Name

2-[7-[(4-tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O5/c1-14-18-10-11-20(15(2)22(18)29-23(27)19(14)12-21(25)26)28-13-16-6-8-17(9-7-16)24(3,4)5/h6-11H,12-13H2,1-5H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPOXEWPNXKWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.